molecular formula C7H12O B1595338 2,5-Dimethylcyclopentanone CAS No. 4041-09-2

2,5-Dimethylcyclopentanone

Cat. No. B1595338
CAS RN: 4041-09-2
M. Wt: 112.17 g/mol
InChI Key: MKLARKDYEBNZFK-UHFFFAOYSA-N
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Description

2,5-Dimethylcyclopentanone is a chemical compound with the molecular formula C7H12O . It is a type of ketone .


Synthesis Analysis

The synthesis of 2,5-Dimethylcyclopentanone has been described in a patent . The process involves the decarbonylation of certain aldehydes. The reaction can take place at atmospheric pressure or in a closed system under reduced or elevated pressures. The preferred temperature range for obtaining the most efficient yield of 2,5-dimethylcyclopentanone is from 110°C to 125°C .


Molecular Structure Analysis

The molecular weight of 2,5-Dimethylcyclopentanone is 112.1696 . The IUPAC Standard InChI is InChI=1S/C7H12O/c1-5-3-4-6(2)7(5)8/h5-6H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

2,5-Dimethylcyclopentanone has a density of 0.9±0.1 g/cm3, a boiling point of 146.5±0.0 °C at 760 mmHg, and a vapour pressure of 4.6±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 38.4±3.0 kJ/mol and a flash point of 40.6±10.7 °C .

Scientific Research Applications

Chemical Reactions and Photophysical Properties

  • Fischer Indolization Reaction : 2,5-Dimethylcyclopentanone, when subjected to Fischer indolization reaction conditions, showed unexpected results. Instead of forming the expected indolenine, it yielded carbinolamines and other compounds due to the cleavage of the cyclopentane ring (Laronze et al., 1991).

  • Photophysical Studies : The compound (2E,5E)-2-(p-cyanobenzylidene)-5-(p-dimethylaminobenzylidene)-cyclopentanone, related to 2,5-dimethylcyclopentanone, demonstrated significant potential in applications involving two-photon absorption. This potential was studied through spectroscopic and photophysical measurements in various solvents (Zoto & Connors, 2010).

Synthesis and Chemical Behavior

  • Synthesis and Activities : The synthesis of compounds related to 2,5-dimethylcyclopentanone, such as 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides, demonstrated significant anti-inflammatory activity with minimal cytotoxic action. This study explored the structural parameters necessary for such activities (Chen et al., 1996).
  • Electrochemical Reduction Studies : Research on the electrochemical reduction of monomeric and dimeric cyclopentadienones, including 2,5-dimethyl-3,4-diphenyl-cyclopentadienone, revealed insights into their behavior in various conditions. This study contributes to understanding the chemical properties of such compounds (Kopilov & Evans, 1990).

Biomass-Derived Applications

  • Biomass-Derived Gasoline Additive : 2,5-Dimethylcyclopentanone was used in a novel approach to produce biomass-derived gasoline. This process involved hydrolysis and catalytic reactions to form methylcyclopentane, an attractive gasoline substitute due to its high energy density (Sacia et al., 2015).

Pharmaceutical and Biological Research

  • Pharmacokinetic Properties : A study focused on a marine fibrinolytic compound related to 2,5-dimethylcyclopentanone showed promising results for thrombolytic therapy. The compound exhibited good pharmacokinetic profiles and distribution in various tissues, making it potentially beneficial for the development of thrombolytic agents (Ma et al., 2019).

Safety And Hazards

2,5-Dimethylcyclopentanone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the respiratory system being the target organ .

Future Directions

A paper discusses the synthesis of dimethyl adipate (DAP), a stable configuration of adipic acid, from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC), which is a greener route than petroleum-based industrial processes . This suggests potential future directions for the use of 2,5-Dimethylcyclopentanone in sustainable chemical synthesis.

properties

IUPAC Name

2,5-dimethylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-3-4-6(2)7(5)8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLARKDYEBNZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021582
Record name 2,5-Dimethylcyclopentanone
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Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylcyclopentanone

CAS RN

4041-09-2
Record name 2,5-Dimethylcyclopentanone
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Record name 2,5-Dimethylcyclopentan-1-one
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Record name 2,5-Dimethylcyclopentanone
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Record name 2,5-Dimethylcyclopentanone
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Record name 2,5-dimethylcyclopentan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
JC Gramain, A Kergomard, MF Renard… - The Journal of …, 1985 - ACS Publications
If the starting material is racemic (eg, 1 with Rt= H and R2= CH3) and if the reaction is incomplete, the saturated ketone obtained and the unreacted starting material are both optically …
Number of citations: 8 pubs.acs.org
RML Savedra, JC Pinheiro, O Treu Filho… - Journal of Molecular …, 2002 - Elsevier
The Generator Coordinate Hartree–Fock (GCHF) method is employed to generate uncontracted 15s and 18s11p gaussian basis sets for the H, C and O atoms, respectively. These basis …
Number of citations: 10 www.sciencedirect.com
JY Laronze, R El Boukili, D Royer, J Lévy - Tetrahedron, 1991 - Elsevier
When submitted to the acidic conditions of the Fischer indolization reaction, the phenylhydrazone of 2,5-dimethylcyclopentanone 1 did not give the expected indolenine 1c, but …
Number of citations: 5 www.sciencedirect.com
AH Zimmerman, RL Jackson… - Journal of the …, 1978 - ACS Publications
Relative electron photodetachment cross sections have been measured for a number of cyclic enolate anions, using an ion cyclotron resonance spectrometer to trap and detect the ions. …
Number of citations: 18 pubs.acs.org
D Bonafoux, M Bordeau, C Biran… - Synthetic …, 1998 - Taylor & Francis
An efficient, direct and regioselective preparation of 2,2-dimethylcyclopentanone, via its enolate precursor regioselectively obtained using the 2-pyrrolidone magnesium salt, a base …
Number of citations: 12 www.tandfonline.com
M O'Sullivan, AC Testa - The Journal of Physical Chemistry, 1973 - ACS Publications
The fluorescence of a series of cycloalkanones has been studied at room temperature. Results indicate that the contour of the emission spectrum remains the same and exhibits a …
Number of citations: 14 pubs.acs.org
V Schurig, W Buerkle - Journal of the American Chemical Society, 1982 - ACS Publications
Nickel (II) bis [(1 J?)-3-(heptafluorobutyryl) camphorate](3b) is an efficient optically active stationary phase for the quantitative gas chromatographic resolution of racemic alkyl-…
Number of citations: 269 pubs.acs.org
CD Mitchell - 1963 - search.proquest.com
… Reduction of trans: 2 5-Dimethylcyclopentanone ea su se es is sa u sa is an s *a 84 …
Number of citations: 0 search.proquest.com
NL Goldman - 1959 - search.proquest.com
The Diels-Alder reaction of several l, l-di substi-tuted butadlenes are described. The results are not in accord with the somewhat generally accepted idea that such dienes form polymers …
Number of citations: 8 search.proquest.com
MH Rei - The Journal of Organic Chemistry, 1978 - ACS Publications
Four methyl-substituted cyclopentanones were reacted with lithium aluminum hydride in tetrahydrofurap and with methyllithium in ether at 0 C. In general, secondary trans alcohols were …
Number of citations: 40 pubs.acs.org

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